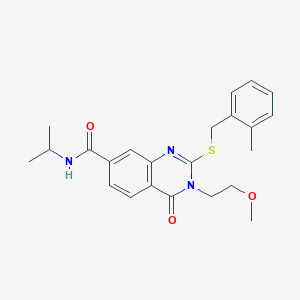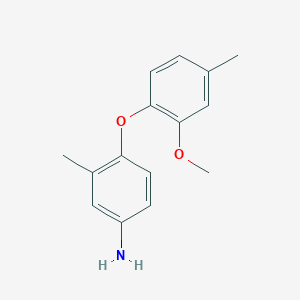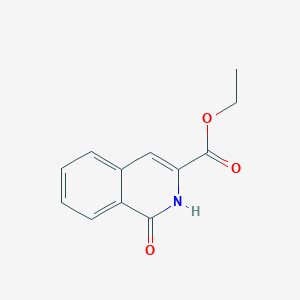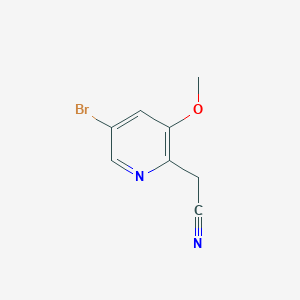
2,4-Dimethoxypyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxypyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, featuring two methoxy groups at the 2 and 4 positions and a cyano group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxypyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxypyridine with cyanogen bromide under basic conditions. Another method includes the condensation of 2,4-dimethoxypyridine with malononitrile in the presence of a base, followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dimethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dimethoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2,4-Dimethoxypyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and methoxy groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
2,4-Dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
2,4-Dimethoxypyridine: Lacks the cyano group, making it less reactive in certain chemical reactions.
2,6-Dimethoxypyridine-3-carbonitrile: Similar but with methoxy groups at different positions.
Uniqueness
2,4-Dimethoxypyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both methoxy and cyano groups allows for versatile modifications and applications in various fields.
特性
CAS番号 |
95689-37-5 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
2,4-dimethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-4-10-8(12-2)6(7)5-9/h3-4H,1-2H3 |
InChIキー |
MVVPCIPULGHDSS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC=C1)OC)C#N |
正規SMILES |
COC1=C(C(=NC=C1)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















